molecular formula C27H22O8 B2913724 ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-17-6

ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2913724
CAS No.: 610759-17-6
M. Wt: 474.465
InChI Key: MUEJSEKAVJCJAK-UHFFFAOYSA-N
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Description

Ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound belonging to the chromene family. This compound features a chromene core with methoxybenzoyloxy and methoxyphenyl substituents, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting with the formation of the chromene core. Key steps include:

  • Formation of the Chromene Core: This can be achieved through the condensation of appropriate precursors such as salicylaldehyde and acetophenone derivatives.

  • Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

  • Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives or other substituted chromenes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

  • Industry: Utilized in the development of new materials, dyes, and pigments.

Mechanism of Action

The mechanism by which ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact mechanisms may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Ethyl 7-(2-hydroxybenzoyloxy)-3-(2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with hydroxy groups instead of methoxy groups.

  • Ethyl 7-(2-methoxybenzoyloxy)-3-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a different position of the methoxy group on the phenyl ring.

Uniqueness: Ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups enhances its stability and solubility, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 7-(2-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-4-33-27(30)25-23(17-9-5-7-11-20(17)31-2)24(28)18-14-13-16(15-22(18)35-25)34-26(29)19-10-6-8-12-21(19)32-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEJSEKAVJCJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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